
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under modified Darzen reaction conditions. This reaction proceeds through a cascade sequence of bromination, aldol condensation, and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various substituents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases for aldol condensation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include 3-hydroxy quinoline and other functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of critical biological processes, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
1-(2-Methyl-4-(phenylethynyl)quinolin-3-YL)ethanone can be compared with other quinoline derivatives such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H15NO |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1-[2-methyl-4-(2-phenylethynyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C20H15NO/c1-14-20(15(2)22)18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-19(17)21-14/h3-11H,1-2H3 |
Clave InChI |
NWQMLIKIIDCRCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
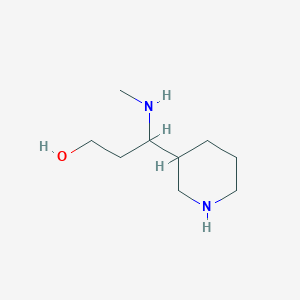
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
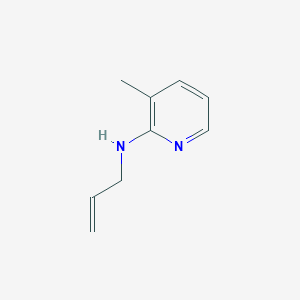
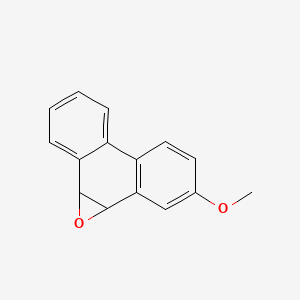
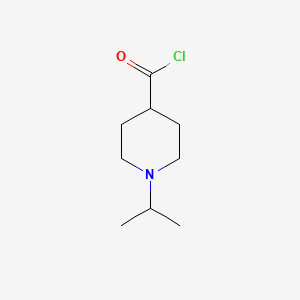

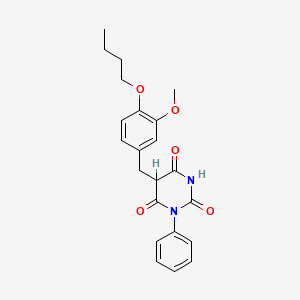
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
